5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N3O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with nitriles. For example, a hydrazone derivative can be reacted with a nitrile in the presence of a base to form the pyrazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 5-oxo-3-methyl-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 5-hydroxy-3-methyl-1H-pyrazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-amino-1H-pyrazole-4-carbonitrile
- 3-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
5-Hydroxy-3-methyl-1H-pyrazole-4-carbonitrile (often abbreviated as HMP) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C5H6N4O, featuring a hydroxyl group (-OH), a carbonitrile group (-C≡N), and a methyl group (-CH₃) attached to the pyrazole ring. The presence of these functional groups is crucial for its biological activity, influencing both its solubility and interaction with biological targets.
Research indicates that HMP interacts with various biological targets, primarily through:
- Enzyme Inhibition : HMP exhibits potential as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression. Studies have shown that it can inhibit specific enzymes involved in these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways that regulate cellular functions. This modulation can result in significant biological effects, including anti-inflammatory responses and cytotoxicity against cancer cells.
1. Anti-inflammatory Activity
HMP has demonstrated notable anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a candidate for treating inflammatory diseases.
2. Anticancer Properties
Several studies have focused on the anticancer potential of HMP:
- Cell Proliferation Inhibition : HMP has been tested against various cancer cell lines, including colorectal carcinoma (RKO), ovarian adenocarcinoma (A2780), and lung carcinoma (A549). Results indicated that HMP significantly inhibits cell growth in a dose-dependent manner, with mechanisms involving the induction of apoptosis and cell cycle arrest via p21 protein expression .
- Cytotoxicity Studies : In vitro cytotoxicity assays reveal that HMP exhibits selective toxicity towards cancer cells while showing lower toxicity to normal cells, suggesting a favorable therapeutic index .
3. Antimicrobial Activity
HMP also displays antimicrobial properties against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Anticancer Activity
In a study examining the effects of HMP on RKO colorectal carcinoma cells, researchers found that treatment with HMP led to significant reductions in cell viability. The study highlighted the role of p21 in mediating cell cycle arrest, providing insights into the compound's mechanism of action in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of HMP against Staphylococcus aureus. The study demonstrated that HMP not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, showcasing its potential in treating resistant infections .
Properties
IUPAC Name |
3-methyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-3-4(2-6)5(9)8-7-3/h1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXXLQGJTXCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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